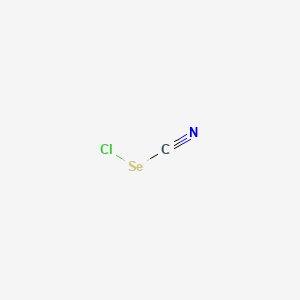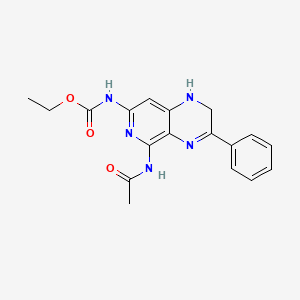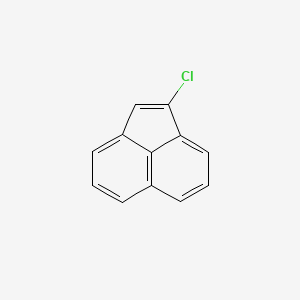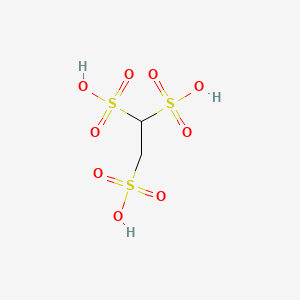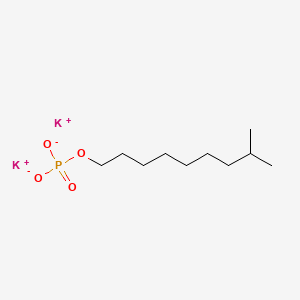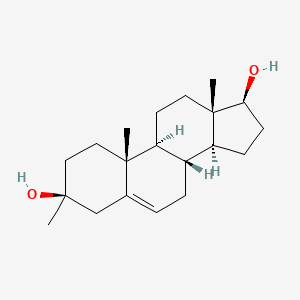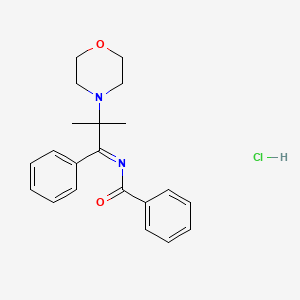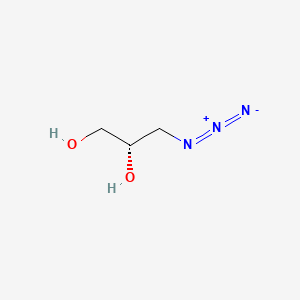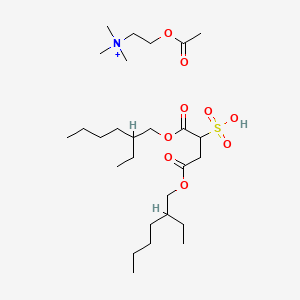
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid likely involves multiple steps, including the formation of the quaternary ammonium ion and the sulfonic acid ester. Typical reaction conditions may include:
Quaternization: The formation of the quaternary ammonium ion can be achieved by reacting a tertiary amine with an alkyl halide under basic conditions.
Esterification: The sulfonic acid ester can be synthesized by reacting a sulfonic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation, particularly at the ester and sulfonic acid groups.
Reduction: Reduction reactions may target the quaternary ammonium ion or the ester groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the quaternary ammonium ion or the ester groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or sulfonic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a component in biological buffers.
Medicine: Possible applications in drug delivery or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or as a surfactant in formulations.
Mécanisme D'action
The mechanism of action of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid would depend on its specific application. In general, the quaternary ammonium ion may interact with negatively charged molecules or surfaces, while the sulfonic acid ester may participate in esterification or hydrolysis reactions. Molecular targets and pathways involved would vary based on the compound’s use in different fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other quaternary ammonium salts and sulfonic acid esters, such as:
- Tetramethylammonium chloride
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Uniqueness
The uniqueness of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid lies in its combination of a quaternary ammonium ion and a sulfonic acid ester, which may confer distinct properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
5450-58-8 |
|---|---|
Formule moléculaire |
C27H54NO9S+ |
Poids moléculaire |
568.8 g/mol |
Nom IUPAC |
2-acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C7H16NO2/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-7(9)10-6-5-8(2,3)4/h16-18H,5-15H2,1-4H3,(H,23,24,25);5-6H2,1-4H3/q;+1 |
Clé InChI |
VPGIZHPLZODVPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.CC(=O)OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


